Methyl 2-amino-3-bromo-4-chlorobenzoate
Overview
Description
Scientific Research Applications
Allosteric Enhancer Activity at the A1 Adenosine Receptor
The compound has been explored for its potential in enhancing the activity of the A1 adenosine receptor. A series of analogues, with methyl 2-amino-3-bromo-4-chlorobenzoate as the nucleus, were synthesized and tested for their allosteric enhancer activity. Specifically, variations in the nature and position of groups on the phenyl of an arylpiperazine moiety, attached to the thiophene ring by a methylene chain, showed significant impact on the activity. Derivatives with an aryl group at the thiophene C-5 position notably contributed to the allosteric enhancer activity, making them prominent in binding and functional experiments (Romagnoli et al., 2012).
Intermediary in Synthesis of Enterokinetic Agent
The compound serves as an intermediate in the synthesis of enterokinetic agents like R108512. A scalable method was developed to synthesize 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, emphasizing on a zinc-mediated ring closure of methyl 2-amino-3-bromo-4-chlorobenzoate. This process eliminated the need for hazardous chemicals and low-temperature reactions, marking an advancement in the synthesis of pharmaceutical compounds (Willemsens et al., 2004).
Anti-Inflammatory and Analgesic Activities
Compounds derived from methyl 2-amino-3-bromo-4-chlorobenzoate demonstrated significant anti-inflammatory and analgesic activities. These derivatives were prepared by condensation with methyl 3-bromo-3-(4-chlorobenzoyl) propionate and displayed comparable, if not superior, activities to standard drugs like ibuprofen and aspirin (Attimarad & Bagavant, 1999).
properties
IUPAC Name |
methyl 2-amino-3-bromo-4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDVMVUPNGZNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-bromo-4-chlorobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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